molecular formula C9H12N2 B018917 2-Ethenyl-3-ethyl-5-methylpyrazine CAS No. 181589-32-2

2-Ethenyl-3-ethyl-5-methylpyrazine

Cat. No.: B018917
CAS No.: 181589-32-2
M. Wt: 148.2 g/mol
InChI Key: YSQNQOKRWIKETP-UHFFFAOYSA-N
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Description

2-Ethenyl-3-ethyl-5-methylpyrazine is an organic compound with the molecular formula C9H12N2. It belongs to the pyrazine family, which is known for its aromatic properties. This compound is characterized by its distinct structure, which includes an ethenyl group, an ethyl group, and a methyl group attached to a pyrazine ring .

Mechanism of Action

Target of Action

2-Ethenyl-3-ethyl-5-methylpyrazine is a pyrazine compound . Pyrazines are known for their role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The primary targets of this compound are the olfactory receptors, as it is known to have a significant impact on the aroma profile of various foods .

Mode of Action

The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway that results in the perception of smell .

Biochemical Pathways

The compound is involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs when proteins and sugars are heated together . This reaction results in the formation of various aroma compounds, including pyrazines like this compound . The downstream effects of this pathway include the development of flavor and aroma in cooked and processed foods.

Pharmacokinetics

As a volatile compound, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or inhalation . Its bioavailability would be influenced by factors such as its concentration in food, the presence of other compounds, and individual differences in metabolism and excretion .

Result of Action

The primary result of the action of this compound is the contribution to the aroma profile of various foods. It is known to have a coffee-like odor, and it is used in the flavor industry for the formulation of nutty, cocoa, and popcorn-like flavors . On a molecular and cellular level, the compound interacts with olfactory receptors to trigger the perception of these specific smells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s aroma profile can be affected by the temperature and duration of cooking, as these factors influence the Maillard reaction . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other compounds, and storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-3-ethyl-5-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2,3-pentanedione with ethylenediamine, followed by alkylation to introduce the ethenyl and ethyl groups . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-ethyl-5-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-Ethenyl-3-ethyl-5-methylpyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its aromatic profile makes it valuable in the flavor and fragrance industry, while its potential biological activities open avenues for research in medicine and biology .

Properties

IUPAC Name

2-ethenyl-3-ethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNQOKRWIKETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424032
Record name 2-ethenyl-3-ethyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

202.00 to 203.00 °C. @ 760.00 mm Hg
Record name 3-Ethyl-5-methyl-2-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

181589-32-2
Record name 2-Ethenyl-3-ethyl-5-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181589-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethenyl-3-ethyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-5-methyl-2-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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